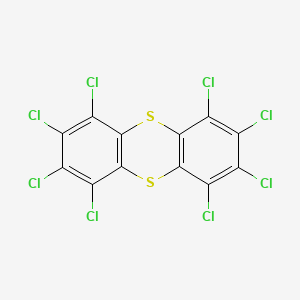

Thianthrene, octachloro-

Description

Relationship to Polychlorinated Dibenzothiophenes (PCDTs) and Polychlorinated Thianthrenes (PCTAs)

Octachlorothianthrene is a specific congener within the larger class of polychlorinated thianthrenes (PCTAs). PCTAs, along with polychlorinated dibenzothiophenes (PCDTs), are sulfur analogues of highly scrutinized environmental contaminants. pan.placs.org PCTAs are structurally analogous to polychlorinated dibenzo-p-dioxins (PCDDs), while PCDTs are the sulfur counterparts to polychlorinated dibenzofurans (PCDFs). pan.placs.org The core difference lies in the substitution of oxygen atoms in the heterocyclic ring with sulfur atoms. This atomic substitution significantly influences the molecule's chemical and physical properties.

There are 75 possible congeners for PCTAs, varying by the number and position of chlorine atoms on the aromatic rings. rsc.orgmdpi.com Octachlorothianthrene represents the highest degree of chlorination within this group. Research into the thermodynamic properties of all 75 PCTA congeners has been conducted using density functional theory to understand their stability and behavior. acs.org

Comparison with Polychlorinated Dibenzo-p-dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs)

The structural similarity between PCTAs/PCDTs and PCDDs/PCDFs is a primary driver of scientific interest. pan.placs.org PCDDs and PCDFs are well-documented environmental pollutants, with 17 congeners considered to be of significant toxicological concern due to chlorine substitution at the 2, 3, 7, and 8 positions. apvma.gov.au The total number of possible PCDD congeners is 75, and for PCDFs, it is 135. rsc.orgapvma.gov.au

While structurally similar, the substitution of sulfur for oxygen atoms in PCTAs generally results in lower toxicity compared to their dioxin analogues. For instance, the toxicity equivalent factors (TEFs) for PCTAs are noted to be significantly lower, by as much as three orders of magnitude, than those for PCDDs. pan.pl Despite this, the environmental presence and potential for bioaccumulation of these sulfur-containing compounds necessitate their study.

Structure

3D Structure

Properties

CAS No. |

7683-07-0 |

|---|---|

Molecular Formula |

C12Cl8S2 |

Molecular Weight |

491.9 g/mol |

IUPAC Name |

1,2,3,4,6,7,8,9-octachlorothianthrene |

InChI |

InChI=1S/C12Cl8S2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10 |

InChI Key |

VVOKLCMJWJMPPT-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)SC3=C(S2)C(=C(C(=C3Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Formation Pathways of Octachlorothianthrene

Laboratory Synthesis Approaches

The synthesis of octachlorothianthrene can be achieved through several laboratory methods, each employing different starting materials and reaction conditions.

Dimerization Reactions of Pentachlorothiophenol (B89746) and Pentachlorothiophenate

One of the primary methods for synthesizing octachlorothianthrene involves the dimerization of pentachlorothiophenol or its corresponding salt, pentachlorothiophenate. This reaction represents a crucial pathway for the formation of the thianthrene (B1682798) core structure. The condensation of chlorothiophenols is analogous to the formation of polychlorinated dibenzofurans (PCDFs) from chlorophenols. pan.pl

The dimerization process can be influenced by various factors, including the presence of catalysts and specific reaction conditions. The general mechanism involves the coupling of two pentachlorothiophenol molecules, leading to the formation of the stable octachlorothianthrene structure.

Reactions Involving Elemental Sulfur with Hexachlorobenzene (B1673134) or Pentachlorophenyl Iodide

Elemental sulfur, an inexpensive and stable sulfur source, can be utilized in the synthesis of sulfur-containing heterocycles like octachlorothianthrene. sioc-journal.cn The reaction of elemental sulfur with highly chlorinated aromatic compounds such as hexachlorobenzene or pentachlorophenyl iodide provides a direct route to octachlorothianthrene. These reactions often require catalysts, such as metals, to facilitate the C-S bond formation. pan.pl The use of elemental sulfur is a common strategy in the synthesis of various sulfur heterocycles due to its reactivity and availability. sioc-journal.cnrsc.org

Synthesis from Reactions between Aluminum Chloride and Sulfur Dichloride

A classic method for the synthesis of thianthrenes involves the reaction of an aromatic compound with a sulfur chloride, such as sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). epdf.pub In the case of octachlorothianthrene, while treating 1,2,3,4-tetrachlorobenzene (B165215) with S₂Cl₂ yielded only a trace amount of the desired product, this general synthetic strategy is well-established for other thianthrene derivatives. epdf.pub The reaction of benzene (B151609) with S₂Cl₂ and AlCl₃ is a known route to unsubstituted thianthrene. epdf.pub

Synthesis from Chlorinated Thiophenols (CTPs)

The condensation of chlorinated thiophenols (CTPs) is a recognized pathway for the formation of polychlorinated dibenzothiophenes (PCDTs), a class of compounds that includes octachlorothianthrene. pan.pl This method is analogous to the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs from chlorinated phenols. The specific substitution pattern of the resulting thianthrene is dependent on the structure of the starting chlorinated thiophenol.

| Starting Material | Reagent | Product | Reference |

| Pentachlorothiophenol | Dimerization | Octachlorothianthrene | pan.pl |

| Pentachlorothiophenate | Dimerization | Octachlorothianthrene | pan.pl |

| Hexachlorobenzene | Elemental Sulfur | Octachlorothianthrene | pan.pl |

| Pentachlorophenyl Iodide | Elemental Sulfur | Octachlorothianthrene | pan.pl |

| Benzene | Sulfur Dichloride/Aluminum Chloride | Thianthrene | epdf.pub |

| 1,2,3,4-Tetrachlorobenzene | Sulfur Monochloride | Trace Octachlorothianthrene | epdf.pub |

| Chlorinated Thiophenols | Condensation | Polychlorinated Dibenzothiophenes | pan.pl |

Environmental and Industrial Formation Pathways

Beyond intentional laboratory synthesis, octachlorothianthrene can also be formed as an unintended byproduct in various high-temperature industrial processes.

Formation in Combustion Processes

Combustion processes, particularly those involving the incineration of waste and certain industrial activities, are significant sources of polychlorinated aromatic compounds. pan.plresearchgate.net The formation of octachlorothianthrene and other PCDTs can occur during waste incineration and in metallurgical processes like metal recycling. pan.pl The presence of sulfur and chlorine in the fuel or waste material, combined with the high temperatures of combustion, creates conditions conducive to the formation of these compounds. kirj.eebibliotekanauki.pl The organic matter in coal, for instance, contains sulfur which is released during combustion and can react with chlorine-containing species. kirj.eebibliotekanauki.pl

| Formation Pathway | Process | Key Components | Resulting Compound | Reference |

| Environmental/Industrial | Waste Incineration | Sulfur, Chlorine, High Temperature | Octachlorothianthrene/PCDTs | pan.pl |

| Environmental/Industrial | Metal Recycling | Sulfur, Chlorine, High Temperature | Octachlorothianthrene/PCDTs | pan.pl |

| Environmental/Industrial | Coal Combustion | Organic Sulfur, Chlorine, High Temperature | Octachlorothianthrene/PCDTs | kirj.eebibliotekanauki.pl |

Waste Incineration and Municipal Waste Incinerators

Municipal solid waste incinerators are a significant source of polychlorinated sulfur compounds. pan.pl OCTA and related PCDTs have been identified in the fly ash and flue gas from these facilities. nrw.de For instance, research by Buser and Rappe in 1991 identified PCDTs in fly ash from two municipal solid waste incinerators. pan.pl The process involves the complex chemistry of combustion where chlorine, sulfur, and carbonaceous materials react at high temperatures. pan.plresearchgate.net The conditions within incinerators, particularly in the post-combustion zones where flue gases cool, provide a favorable environment for the formation of these compounds. researchgate.netnih.gov

Incineration of Polychlorinated Biphenyls (PCBs)

The thermal destruction of polychlorinated biphenyls (PCBs) can lead to the formation of PCDTs. pan.pl In environments where PCBs are incinerated, especially under uncontrolled conditions, reactions with sulfur compounds can occur. pan.pl For example, high concentrations of PCDTs, up to 67,000 ng/kg, were found in soil samples from a waste pit where electrical capacitors containing PCBs had been burned. pan.pl This suggests that PCBs can act as precursors in the presence of a sulfur source, leading to the formation of their sulfur analogues through cyclization reactions. pan.pl The official incineration of 16,800 metric tons of organochlorine wastes at sea was found to have a combustion efficiency of over 99.9%, minimizing the formation of such byproducts. epa.gov

Automobile Exhaust and Wood Combustion

Automobile exhaust and wood combustion are also cited as potential, albeit less characterized, sources of PCDTs and by extension, OCTA. pan.pl Incomplete combustion of fuels containing chlorine and sulfur can generate these compounds. nih.govnih.gov Polyhalogenated compounds, including PCDDs and PCDFs, have been detected in automobile exhaust, and the presence of sulfur in fuel makes the formation of their sulfur analogues plausible. pan.plresearchgate.net Similarly, the domestic combustion of wood, especially treated or contaminated wood, can release a variety of pollutants, with the potential to form chlorinated and sulfurated aromatic compounds. pan.plnih.govresearchgate.net

| Formation Source | Precursors/Conditions | Key Findings | References |

| Municipal Waste Incineration | Carbon, Chlorine, Sulfur, High Temperatures | PCDTs and OCTA identified in fly ash and flue gas. | pan.pl, nrw.de |

| PCB Incineration | PCBs, Sulfur Source, Uncontrolled Burning | High concentrations of PCDTs found in soil at a PCB incineration site. | pan.pl |

| Automobile Exhaust | Fuel (containing S & Cl), Incomplete Combustion | Considered a potential source of PCDTs. | pan.pl, researchgate.net |

| Wood Combustion | Wood (especially treated), Incomplete Combustion | A potential source for chlorinated and sulfurated aromatic pollutants. | pan.pl |

| Metallurgical Processes | Scrap Metal (containing PVC, etc.), High Temps (600-1200°C), NaCl/KCl flux | PCDTs detected in gas and ash from aluminum smelters and car shredders. | pan.pl, nrw.de |

| Chemical Production | Byproduct in PCB, Trichlorobenzene Sulfonate, and Pentachlorothiophenol synthesis. | Heptachloro- and octachlorothianthrene formed during pentachlorothiophenol synthesis from hexachlorobenzene. | pan.pl, researchgate.net, mdpi.com |

Formation in Metallurgical Processes and Metal Recycling

Metallurgical industries, particularly secondary metal reclamation, are major sources of PCDTs. pan.pl Processes such as aluminum smelting and car shredding create conditions ripe for the formation of these compounds. nrw.depan.pl Temperatures in aluminum smelters can range from 800 to 1200°C, while car shredders can reach 600-700°C, temperatures considered optimal for PCDT formation. pan.pl The raw materials often contain chlorine sources like polyvinyl chloride (PVC) and sulfur-containing compounds. pan.pl Research has detected PCDTs in both the gas phase emissions and the fly ash from an aluminum smelter and a car shredder facility. pan.pl

De Novo Synthesis Mechanisms from Residual Carbon on Fly Ash

The de novo synthesis pathway is a primary mechanism for the formation of OCTA and related compounds in thermal processes. pan.pl This process involves the formation of complex molecules from elemental carbon present on the surface of fly ash particles. researchgate.netpops.int It does not require structurally related precursor molecules like chlorophenols or chlorobenzenes. pops.int Key ingredients for the de novo synthesis are a carbon source (residual carbon or soot), a chlorine source (like HCl or inorganic chlorides), an oxygen-containing atmosphere, and a metal catalyst, with copper compounds being particularly effective. pan.plpops.int The reactions typically occur in a temperature window of 250°C to 400°C, which is common in the cooling zones of incinerators and metallurgical plants. researchgate.netnih.gov The presence of fly ash is critical, acting as both a catalyst and a surface for the reactions to occur. researchgate.net

Formation as Unwanted Byproducts in Chemical Production (e.g., PCBs and Trichlorobenzene Sulfonates)

Octachlorothianthrene can be formed as an unintentional byproduct during the synthesis of other industrial chemicals. pan.pl Its formation has been noted in the production of PCBs and trichlorobenzene sulfonates. pan.pl Furthermore, heptachloro- and octachlorothianthrene have been identified as byproducts in the synthesis of pentachlorothiophenol from hexachlorobenzene. researchgate.net Pentachlorothiophenol is an important additive used to improve vulcanization in the rubber and tire industry. mdpi.comresearchgate.net The ubiquitous presence of OCTA in the environment suggests that its formation is not limited to this specific industrial process and that other sources likely exist. researchgate.net

Parallels with Polychlorinated Dioxin and Furan Formation Mechanisms

The formation pathways for polychlorinated thianthrenes (PCTAs) and dibenzothiophenes (PCDTs) are believed to be very similar to those of their oxygen analogues, PCDDs and PCDFs. mdpi.compan.pl The consistent co-occurrence of these sulfur-containing compounds with dioxins and furans in environmental and industrial samples strongly supports the hypothesis of parallel formation mechanisms. mdpi.compan.pl

These parallel pathways include:

Precursor-mediated synthesis : This involves the condensation of precursor molecules. For example, PCDTs can be formed from the condensation of chlorothiophenols, in the same way that PCDFs are formed from chlorophenols. pan.pl Another route is the reaction of elemental sulfur with PCBs. pan.pl

De novo synthesis : As described previously, this pathway on fly ash surfaces from elemental carbon is a key formation route for both PCDD/Fs and their sulfur analogues. pan.plpops.int The presence of sulfur dioxide (SO2) in incinerators, while sometimes acting as an inhibitor for PCDD/F formation, has been shown to cause the formation of polychlorinated dibenzothiophenes. pan.pl

The direct structural analogy between these classes of compounds—substituting oxygen atoms with sulfur—leads to similar formation chemistries under the high-temperature, catalytic conditions found in incineration and metallurgical processes. mdpi.com

Mechanistic Investigations of Octachlorothianthrene Formation

Elucidating the precise reaction mechanisms for OCTA formation involves the study of highly reactive intermediates, primarily radical species. Computational chemistry, particularly Density Functional Theory (DFT), combined with experimental pyrolysis data, has provided significant insights into the competing pathways that lead to the thermodynamically stable thianthrene core structure.

One of the most prominent and energetically favorable pathways for OCTA formation involves the direct coupling of two radical intermediates. This mechanism is initiated by the homolytic cleavage of a precursor molecule, most commonly Pentachlorobenzenethiol (PCBT), to generate the key reactive species.

Radical Generation: Under thermal stress (typically > 300 °C), the relatively weak sulfur-hydrogen (S-H) bond in PCBT undergoes homolysis, yielding a pentachlorobenzenethiyl radical (C₆Cl₅S•) and a hydrogen radical (H•).

C₆Cl₅SH → C₆Cl₅S• + H•

Dimerization: Two pentachlorobenzenethiyl radicals, present in high concentration in the gas phase, can directly couple. This radical-radical recombination is a diffusion-controlled process with a very low activation energy barrier.

2 C₆Cl₅S• → C₁₂Cl₁₀S₂

Intermediate Formation and Rearrangement: The initial dimerization product is believed to be octachlorodibenzo[c,e][1,2]dithiin, an isomer containing a disulfide (-S-S-) bond. This intermediate is kinetically favored but thermodynamically less stable than the thianthrene structure. It rapidly undergoes thermal rearrangement, involving the extrusion of one sulfur atom, to form the more stable, bridged thianthrene ring system of OCTA. This final step is highly exothermic and drives the reaction forward.

This pathway is considered dominant in environments where high concentrations of the C₆Cl₅S• radical can be generated and sustained.

An alternative pathway involves the reaction of a radical intermediate with a neutral precursor molecule. This process becomes competitive with radical-radical coupling, particularly when the concentration of the neutral precursor is significantly higher than that of the radical species.

The primary reaction in this class is the attack of a pentachlorobenzenethiyl radical on a neutral Pentachlorobenzenethiol molecule:

C₆Cl₅S• + C₆Cl₅SH → [C₁₂Cl₁₀S₂H]•

This reaction proceeds via the formation of a transient radical adduct. The subsequent steps to form the final OCTA product can vary, but typically involve the elimination of a hydrogen sulfide (B99878) molecule (H₂S) through a series of intramolecular rearrangement and elimination steps.

The identity of the starting material is fundamental to the formation of OCTA. While several chlorinated and sulfur-containing compounds can potentially lead to its formation, specific precursors have been identified as being particularly efficient.

Pentachlorobenzenethiol (PCBT): As detailed in the mechanisms above, PCBT is the most direct and well-studied precursor to OCTA. Its structure contains the pre-formed pentachlorophenylthio (C₆Cl₅S-) unit, and the labile S-H bond provides a low-energy pathway to generate the critical pentachlorobenzenethiyl radical.

Hexachlorobenzene (HCB): HCB is a common environmental contaminant and industrial byproduct. In the presence of a sulfur source, such as hydrogen sulfide (H₂S) or elemental sulfur (S₈), HCB can serve as an effective precursor to OCTA at high temperatures. The proposed mechanism involves an initial nucleophilic aromatic substitution (SₙAr) reaction where a sulfur nucleophile (e.g., HS⁻) displaces a chlorine atom on the HCB ring to form PCBT in situ. Once PCBT is formed, it follows the radical-based mechanisms previously described. The conversion of HCB to OCTA demonstrates a pathway for the formation of complex sulfur-containing dioxin-like compounds from simpler, widely distributed pollutants.

The following table summarizes the key precursors and their roles in the thermal synthesis of Octachlorothianthrene.

| Precursor Molecule | Required Co-Reactant(s) | Role in Formation Pathway |

|---|---|---|

| Pentachlorobenzenethiol (C₆Cl₅SH) | None (self-reaction) | Direct source of the pentachlorobenzenethiyl radical (C₆Cl₅S•) via homolysis of the S-H bond. Acts as both the radical source and a potential substrate in radical-molecule reactions. |

| Hexachlorobenzene (C₆Cl₆) | Sulfur source (e.g., H₂S, S₈) | Acts as an indirect precursor. Undergoes nucleophilic substitution to form Pentachlorobenzenethiol in situ, which then proceeds through established radical pathways. |

Computational chemistry provides a powerful tool for evaluating the energetic feasibility of proposed reaction mechanisms. By calculating the energies of reactants, intermediates, transition states (TS), and products, researchers can map out the potential energy surface of a reaction and identify the most likely pathways.

A transition state represents the highest energy point along a specific reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster, more kinetically favorable reaction.

Studies comparing the radical-radical and radical-molecule pathways for OCTA formation have yielded key energetic data.

Radical-Radical Coupling: The dimerization of two C₆Cl₅S• radicals is characterized by having a negligible or "zero" activation energy barrier. As a barrierless association, its rate is limited primarily by the frequency of collisions between the radicals.

Radical-Molecule Recombination: The reaction of a C₆Cl₅S• radical with a neutral C₆Cl₅SH molecule proceeds through a defined transition state with a significant, positive activation energy.

The table below presents representative calculated energetic data for the key steps in these competing formation pathways.

| Formation Pathway | Key Reaction Step | Calculated Activation Energy (Ea) (kJ/mol) | Calculated Reaction Enthalpy (ΔHr) (kJ/mol) |

|---|---|---|---|

| Radical-Radical Coupling | C₆Cl₅S• + C₆Cl₅S• → Intermediate | ~0 | -215 |

| Radical-Molecule Recombination | C₆Cl₅S• + C₆Cl₅SH → Adduct | ~45 | -30 |

The data clearly indicates that the radical-radical coupling pathway is kinetically superior due to its lack of an activation barrier. The reaction is also highly exothermic (negative ΔHr), making it thermodynamically favorable. In contrast, the radical-molecule pathway has a substantial activation barrier, making it slower. However, its favorability increases in scenarios where the concentration of the neutral PCBT precursor far exceeds that of the C₆Cl₅S• radical. These computational findings strongly support a model where both mechanisms can contribute to OCTA formation, with their relative importance dictated by the specific conditions of the thermal environment.

Compound Index

Environmental Fate and Distribution of Octachlorothianthrene

Environmental Transformation Pathways

The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes. For a compound like octachlorothianthrene, both abiotic and biotic pathways could theoretically contribute to its transformation, although its highly chlorinated nature suggests a high degree of resistance to degradation.

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. Key abiotic processes in the environment include photolysis and hydrolysis. Given the stable chemical structure of octachlorothianthrene, hydrolysis is not expected to be a significant degradation pathway.

Photolysis, or the breakdown of a chemical by light, is a potential abiotic degradation pathway for many chlorinated aromatic compounds. For instance, the photochemical degradation of di- and octachlorodibenzofuran, which are structurally similar to octachlorothianthrene, has been documented. While direct photolysis of octachlorothianthrene may occur, the rate and extent of this process in the environment are not well-documented. The presence of chromophores in the molecule suggests it could absorb sunlight, potentially leading to the cleavage of carbon-sulfur or carbon-chlorine bonds. The half-life of a chemical undergoing photolysis can vary significantly depending on environmental conditions such as light intensity, the presence of sensitizing agents, and the medium (air, water, or soil). For example, the aqueous photolysis half-life of 8:2 fluorotelomer alcohol was found to be approximately one week, with the process being influenced by other substances in the water epa.govnih.gov. Another compound, AC 303,630, was found to have a soil photolysis half-life of about 75 days epa.gov. Without specific studies, the photolytic half-life of octachlorothianthrene remains unknown.

Table 1: Factors Influencing Abiotic Degradation

| Factor | Influence on Degradation |

| Sunlight Intensity | Higher intensity generally leads to faster photolysis. |

| Presence of Photosensitizers | Substances like dissolved organic matter can accelerate photodegradation. |

| Environmental Matrix | Degradation rates can differ significantly between water, soil, and air. |

| Chemical Structure | The number and position of chlorine atoms can affect the rate of photolysis. |

Octachlorothianthrene can be formed through the dimerization of pentachlorothiophenol (B89746) (PCTP). PCTP has been used in industrial processes, such as rubber manufacturing, and can be released into the environment. While the direct dimerization of PCTP to form octachlorothianthrene in environmental matrices has not been extensively studied, the chemical reactivity of thiophenols suggests that such a reaction is plausible under certain conditions, potentially catalyzed by environmental factors such as metal ions or sunlight.

Pentachlorothiophenol itself is a metabolite of other environmental contaminants like hexachlorobenzene (B1673134). The formation of octachlorothianthrene from PCTP represents a transformation pathway where a precursor compound is converted into a more complex and potentially more persistent molecule.

Environmental Transport Mechanisms

The movement of octachlorothianthrene through the environment is dictated by its physical and chemical properties, particularly its low water solubility and high lipophilicity (fat-loving nature). These characteristics suggest that it will behave similarly to other persistent, bioaccumulative, and toxic (PBT) chemicals.

Due to its expected low water solubility and high octanol-water partition coefficient (Kow), octachlorothianthrene will have a strong tendency to adsorb to organic matter in soil and sediment. The soil adsorption coefficient (Koc) is a key parameter used to predict the mobility of a chemical in soil. A high Koc value indicates that the chemical is likely to be immobile and remain bound to soil particles, reducing its potential to leach into groundwater. Chemicals with Koc values greater than 5000 are generally considered immobile chemsafetypro.com. Given its structure, the Koc of octachlorothianthrene is anticipated to be very high, leading to its classification as immobile in soil chemsafetypro.comreachonline.eu.

Once in the environment, octachlorothianthrene is expected to partition into the solid phase of aquatic and terrestrial systems. In aquatic environments, it will likely be found in the sediment rather than the water column. This partitioning behavior limits its transport by water but makes it available to bottom-dwelling organisms. The movement of contaminated soil and sediment particles through erosion and runoff can contribute to the long-range transport of such strongly sorbed chemicals.

Atmospheric transport is another potential mechanism for the widespread distribution of persistent organic pollutants. Although octachlorothianthrene is expected to have a low vapor pressure, its presence on airborne particulate matter could facilitate long-range atmospheric transport to remote regions.

Table 2: Predicted Environmental Distribution of Octachlorothianthrene

| Environmental Compartment | Predicted Behavior | Rationale |

| Water | Low concentration in the water column. | Low water solubility, high tendency to adsorb to solids. |

| Soil and Sediment | High concentration, strongly bound to organic matter. | High lipophilicity and predicted high Koc value. |

| Air | Low concentration in the vapor phase, potential for transport on particles. | Low vapor pressure, but can adsorb to atmospheric particulates. |

| Biota | Potential for bioaccumulation in organisms. | High lipophilicity. |

Advanced Analytical Methodologies for Octachlorothianthrene Research

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the detailed structural characterization of octachlorothianthrene.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of octachlorothianthrene, as well as for its quantification at trace levels.

GC-MS is the cornerstone for the analysis of persistent organic pollutants like polychlorinated dibenzo-p-dioxins (PCDDs), and similar methodologies are applicable to octachlorothianthrene. chromatographyonline.comscioninstruments.comthermofisher.comshimadzu.com High-resolution gas chromatography provides the necessary separation of complex mixtures, while mass spectrometry offers sensitive and specific detection. nih.gov

For octachlorothianthrene analysis, a high-temperature capillary column, such as a DB-5ms, is typically used. The oven temperature is programmed to ramp up to a high temperature to ensure the elution of this high-boiling-point compound. Electron ionization (EI) is the common ionization technique, which leads to the formation of a molecular ion and characteristic fragment ions. The isotopic pattern of the molecular ion cluster, resulting from the presence of eight chlorine atoms, is a key identifier for octachlorothianthrene. nih.gov

Expected GC-MS Parameters and Findings for Octachlorothianthrene:

| Parameter | Value/Description |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Oven Program | Initial temp. 150°C, ramp to 320°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Retention Time | Dependent on specific conditions, but expected to be long due to high boiling point. |

| Expected Molecular Ion (M+) | m/z 471.6 (for 12C1232S235Cl8) |

| Key Fragmentation Ions | Loss of Cl, Cl2, S, and SCl fragments. |

While GC-MS is often preferred for non-polar compounds like octachlorothianthrene, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, particularly when dealing with complex matrices that may require less sample volatility. nih.gov Reversed-phase HPLC with a C18 column could be utilized, although normal-phase chromatography might be more suitable given the compound's non-polar nature.

Atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) would be more appropriate ionization sources than electrospray ionization (ESI) for such a non-polar molecule. Tandem mass spectrometry (MS/MS) can be used for highly selective and sensitive quantification through selected reaction monitoring (SRM).

Hypothetical LC-MS Parameters for Octachlorothianthrene Analysis:

| Parameter | Condition |

|---|---|

| LC Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water |

| Ionization Source | APCI or APPI, negative ion mode |

| MS/MS Transition (SRM) | Specific precursor-to-product ion transition for quantification. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structure determination. However, for a fully substituted compound like octachlorothianthrene, ¹H NMR spectroscopy is not applicable as there are no hydrogen atoms. Therefore, ¹³C NMR spectroscopy is the primary NMR technique for its characterization. nih.govacs.orgntnu.nobohrium.com

The ¹³C NMR spectrum of octachlorothianthrene is expected to be relatively simple due to the molecule's symmetry. The chemical shifts of the carbon atoms will be influenced by the electronegative chlorine atoms and the sulfur atoms. Based on the structure of thianthrene (B1682798), two sets of chemically equivalent carbons are expected in the aromatic region. The presence of chlorine substituents will cause a downfield shift of the carbon signals.

Predicted ¹³C NMR Data for Octachlorothianthrene:

| Carbon Atom Position | Expected Chemical Shift (δ, ppm) in CDCl₃ | Reasoning |

|---|---|---|

| C-1, C-4, C-6, C-9 | ~130-140 | Aromatic carbons attached to sulfur and chlorine. |

| C-2, C-3, C-7, C-8 | ~125-135 | Aromatic carbons attached to two chlorine atoms. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of octachlorothianthrene.

IR spectroscopy is used to identify characteristic vibrations of the chemical bonds within the molecule. For octachlorothianthrene, the IR spectrum is expected to be dominated by absorptions corresponding to C-Cl and C-S stretching, as well as aromatic C=C stretching vibrations. The absence of C-H stretching bands would be a key feature. nih.gov

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Chlorinated aromatic compounds typically exhibit characteristic absorption bands in the UV region. science-softcon.dequimicaorganica.orgup.ac.za The spectrum of octachlorothianthrene is expected to show absorptions related to the π → π* transitions of the aromatic system, which will be influenced by the chloro and thioether substituents.

Expected Spectroscopic Data for Octachlorothianthrene:

| Spectroscopic Technique | Expected Absorption Bands/Wavelengths |

|---|---|

| Infrared (IR) Spectroscopy | ~1550-1450 cm⁻¹ (Aromatic C=C stretch), ~800-600 cm⁻¹ (C-Cl stretch), ~700-600 cm⁻¹ (C-S stretch) |

| Ultraviolet-Visible (UV-Vis) Spectroscopy (in Hexane) | λmax ~250-300 nm |

X-ray Photoelectron Spectroscopy (XPS) and UV Photoelectron Spectroscopy (UPS) for Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful tool for determining the elemental composition and the chemical and electronic states of elements within a material. malvernpanalytical.com The technique involves irradiating a sample with X-rays, which causes the emission of core-level electrons. malvernpanalytical.com The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. This binding energy is unique to each element, allowing for elemental identification. carleton.edu Furthermore, shifts in the binding energy, known as chemical shifts, provide information about the oxidation state and local chemical environment of the atoms. carleton.edu For octachlorothianthrene (C₁₂Cl₈S₂), XPS could be employed to confirm the presence of carbon, chlorine, and sulfur, and to investigate the chemical states of sulfur (e.g., sulfide) and the nature of the carbon-chlorine and carbon-sulfur bonds.

Ultraviolet Photoelectron Spectroscopy (UPS) operates on a similar principle to XPS but utilizes ultraviolet photons, typically from a helium discharge lamp (He I at 21.2 eV and He II at 40.8 eV), to probe the valence electron energy levels. thermofisher.comscientaomicron.com UPS is particularly sensitive to the outermost electronic structure of a molecule and is used to determine molecular orbital energies in the valence region. wikipedia.org This technique can provide valuable insights into the bonding and electronic properties of octachlorothianthrene. covalentmetrology.com Due to the lower kinetic energy of the photoelectrons emitted in UPS, it is even more surface-sensitive than XPS, with an approximate information depth of 2-3 nm. thermofisher.com

A hypothetical XPS survey spectrum for octachlorothianthrene would be expected to show peaks corresponding to the core levels of carbon (C 1s), chlorine (Cl 2p), and sulfur (S 2p). High-resolution spectra of these regions could reveal subtle shifts in binding energies, providing detailed information about the chemical environment of each element within the molecule.

| Element | Core Level | Expected Binding Energy Range (eV) | Information Obtainable |

| Carbon | C 1s | ~284-288 | C-C, C-S, and C-Cl bonding environments |

| Chlorine | Cl 2p | ~198-202 | Oxidation state and bonding to the aromatic ring |

| Sulfur | S 2p | ~163-169 | Sulfide (B99878) chemical state and bonding within the thianthrene core |

Note: The binding energy ranges are approximate and can be influenced by the specific chemical environment and instrument calibration.

Method Validation and Performance Parameters

The validation of analytical methods is essential to ensure that the data generated are reliable, reproducible, and fit for the intended purpose. wjarr.com For the quantitative analysis of octachlorothianthrene, any developed method would need to be rigorously validated. While specific validation data for octachlorothianthrene methods are not available in the public domain, the key performance parameters that would need to be assessed are outlined below.

Linearity and Dynamic Range

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov The dynamic range is the concentration interval over which the method demonstrates acceptable linearity, accuracy, and precision. researchgate.net

To establish the linearity for an octachlorothianthrene assay, a series of calibration standards of known concentrations would be prepared and analyzed. The response of the analytical instrument would then be plotted against the concentration of octachlorothianthrene. A linear relationship is typically evaluated by the coefficient of determination (R²), which should ideally be close to 1.0.

| Parameter | Description | Typical Acceptance Criterion |

| Linearity | The relationship between the concentration of the analyte and the analytical signal. | A linear regression analysis should be performed, and the correlation coefficient (r) or coefficient of determination (R²) should be reported. R² > 0.99 is often considered acceptable. |

| Dynamic Range | The range of concentrations over which the method is linear, accurate, and precise. | The upper and lower limits of this range should be established and reported. |

Reproducibility and Precision

Precision is a measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the standard deviation or relative standard deviation (RSD). Precision is typically assessed at three levels:

Repeatability: The precision obtained under the same operating conditions over a short interval of time (intra-assay precision). mdpi.com

Intermediate Precision: The precision within a single laboratory, considering variations such as different days, different analysts, or different equipment.

Reproducibility: The precision between different laboratories (inter-laboratory precision). pcronline.com

For an analytical method for octachlorothianthrene, precision would be determined by repeatedly analyzing samples at different concentration levels.

| Precision Level | Conditions | Typical Number of Replicates | Acceptance Criterion (RSD%) |

| Repeatability | Same analyst, same instrument, same day | ≥ 5 | Typically < 2-3% for assays |

| Intermediate Precision | Different analysts, different instruments, different days | ≥ 5 per condition | Typically < 5% for assays |

| Reproducibility | Different laboratories | ≥ 5 per laboratory | Varies depending on the complexity of the method and concentration level |

Sensitivity and Detection Limits

Sensitivity of an analytical method refers to its ability to discriminate between small differences in analyte concentration. researchgate.net It is often represented by the slope of the calibration curve.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. researchgate.net The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. researchgate.net

These parameters are crucial for determining the applicability of a method for trace analysis of octachlorothianthrene. The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is common for the LOD and 10:1 for the LOQ.

| Parameter | Description | Common Method of Determination | Typical S/N Ratio |

| Limit of Detection (LOD) | The lowest concentration at which the presence of the analyte can be reliably detected. | Based on the standard deviation of the response and the slope of the calibration curve, or based on the signal-to-noise ratio. | 3:1 |

| Limit of Quantitation (LOQ) | The lowest concentration that can be quantitatively determined with acceptable precision and accuracy. | Based on the standard deviation of the response and the slope of the calibration curve, or based on the signal-to-noise ratio. | 10:1 |

Theoretical and Computational Investigations of Octachlorothianthrene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic structure and energy of molecules. nih.gov For a molecule like octachlorothianthrene, these methods are invaluable for understanding its geometry, stability, and electronic properties, which are dictated by the interplay between the thianthrene (B1682798) backbone and the eight chlorine substituents.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov Rather than calculating the complex wavefunction of a molecule, DFT determines the energy of the molecule based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for relatively large molecules like octachlorothianthrene.

| Isomer of a Polychlorinated Aromatic Compound | Relative Energy (kcal/mol) |

|---|---|

| 2,3,7,8-TCDD | 0.00 |

| 1,2,3,4-TCDD | +4.5 |

| 1,2,6,7-TCDD | +2.1 |

| 1,4,6,9-TCDD | +1.8 |

This interactive table illustrates how DFT calculations can rank the thermodynamic stability of different isomers of a polychlorinated compound, using tetrachlorodibenzo-p-dioxin (TCDD) as an example.

In computational chemistry, a basis set is a collection of mathematical functions used to construct the molecular orbitals. nih.gov The choice of basis set is critical as it directly impacts the accuracy and computational cost of the calculation. Larger, more complex basis sets provide more accurate results but require significantly more computational resources.

Pople-style basis sets, such as 6-31G(d,p) and 6-31+G(d,p) , are commonly employed. The notation indicates:

6-31G : A split-valence basis set where core orbitals are described by 6 primitive Gaussian functions, and valence orbitals are split into two functions (described by 3 and 1 primitive Gaussians, respectively).

(d,p) : Polarization functions are added to heavy (non-hydrogen) atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for more flexibility in describing the shape of orbitals, which is crucial for accurately modeling chemical bonds.

+ : Diffuse functions are added to heavy atoms. These are particularly important for describing systems with lone pairs, anions, or in calculations of properties like electron affinity. scispace.com

For polychlorinated compounds like octachlorothianthrene, the inclusion of polarization functions is essential to accurately model the geometry and electronic effects of the C-Cl and C-S bonds. Diffuse functions would be important if studying anionic species or electron attachment processes. The choice of basis set can influence calculated molecular properties, as shown in the illustrative table below.

| Basis Set | Calculated C-Cl Bond Length (Å) | Relative Computational Cost |

|---|---|---|

| 6-31G | 1.785 | Low |

| 6-31G(d,p) | 1.752 | Medium |

| 6-31+G(d,p) | 1.751 | Medium-High |

| aug-cc-pVTZ | 1.748 | Very High |

This interactive table demonstrates the effect of different basis sets on a calculated molecular parameter, showing convergence towards a value as the basis set becomes more complex.

A key component of DFT is the exchange-correlation (XC) functional, which approximates the complex many-body electron interactions. The choice of functional significantly affects the accuracy of the results. The B3LYP functional is a hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. znaturforsch.com

B3LYP is one of the most widely used functionals in computational chemistry due to its proven track record of providing reliable results for a vast range of organic molecules and reactions. znaturforsch.comresearchgate.net It has been successfully applied to studies of other polychlorinated aromatic compounds, providing accurate geometries and relative energies. nih.gov For a molecule like octachlorothianthrene, B3LYP paired with a suitable basis set like 6-31G(d,p) would be a standard and reliable level of theory for initial investigations.

| Functional | Calculated Reaction Energy (kcal/mol) | Functional Type |

|---|---|---|

| PBE | -22.5 | GGA |

| B3LYP | -25.1 | Hybrid-GGA |

| M06-2X | -26.3 | Hybrid-meta-GGA |

| ωB97X-D | -26.8 | Range-Separated Hybrid |

This interactive table illustrates how the choice of exchange-correlation functional can influence a key calculated value, such as the energy of a reaction.

Reaction Mechanism Elucidation through Computational Chemistry

Beyond static molecular properties, computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and the transition states that connect them, chemists can predict reaction rates and understand detailed mechanisms. This is particularly relevant for understanding the formation or degradation pathways of environmental contaminants like polychlorinated compounds.

Transition State Theory (TST) is a cornerstone of chemical kinetics, providing a framework for calculating reaction rate constants. However, conventional TST assumes that any trajectory crossing the transition state surface proceeds directly to products without recrossing. wikipedia.org This assumption can lead to an overestimation of the reaction rate.

Canonical Variational Transition State Theory (CVT) improves upon conventional TST by optimizing the position of the transition state (the dividing surface) along the reaction coordinate to minimize the calculated rate constant. iaea.orgscispace.com This variational approach effectively finds the "bottleneck" of the reaction, providing a more accurate rate constant by reducing the contribution from recrossing trajectories. scispace.com CVT has been successfully applied to calculate the rate constants for the formation of PCDD/Fs from the condensation of polychlorinated phenoxy radicals, demonstrating its utility for complex reactions involving halogenated aromatic compounds. nih.gov

| Temperature (K) | Calculated Rate Constant kCVT (s-1) |

|---|---|

| 600 | 1.25 x 102 |

| 800 | 3.41 x 104 |

| 1000 | 8.89 x 105 |

| 1200 | 9.12 x 106 |

This interactive table shows representative CVT-calculated rate constants for a unimolecular reaction step at different temperatures, based on data for related polychlorinated compound formation. nih.gov

For reactions involving the transfer of light particles, such as hydrogen atoms, there is a significant probability that the particle can pass through the energy barrier rather than going over it, a quantum mechanical phenomenon known as tunneling . epa.govosti.gov Neglecting tunneling can lead to a severe underestimation of reaction rates, especially at lower temperatures.

The Small-Curvature Tunneling (SCT) method is a sophisticated approach to estimate the contribution of tunneling to the reaction rate. umn.edu It calculates the probability of tunneling along a path that "cuts the corner" of the potential energy surface, which is often a shorter path than the minimum energy path followed in classical mechanics. umn.edu This method is particularly effective for polyatomic reactions where the reaction path has curvature. The tunneling contribution is incorporated into the CVT rate constant via a transmission coefficient (κ). Studies on the formation of PCDD/Fs have shown that including SCT contributions is crucial for obtaining accurate kinetic data. nih.gov

| Temperature (K) | kCVT (s-1) | SCT Transmission Coefficient (κSCT) | Final Rate Constant kCVT/SCT (s-1) |

|---|---|---|---|

| 600 | 1.25 x 102 | 1.85 | 2.31 x 102 |

| 800 | 3.41 x 104 | 1.42 | 4.84 x 104 |

| 1000 | 8.89 x 105 | 1.21 | 1.08 x 106 |

| 1200 | 9.12 x 106 | 1.12 | 1.02 x 107 |

This interactive table demonstrates the impact of the Small-Curvature Tunneling correction on the final calculated rate constant for a reaction involving H-atom transfer in a related system, highlighting its greater importance at lower temperatures. nih.gov

Lack of Specific Research Data Precludes Article Generation

A thorough search for theoretical and computational investigations into the chemical compound Octachlorothianthrene has revealed a significant lack of specific research data required to construct the requested article. While general principles and methodologies for the specified analyses are well-documented, public-domain scientific literature detailing their direct application to Octachlorothianthrene is not available.

Detailed computational studies are essential for providing the specific, quantitative data needed to populate the sections and subsections of the proposed article outline. This includes:

Potential Energy Surface Mapping and Energy Barrier Calculations: No specific studies mapping the potential energy surface or calculating the energy barriers for reactions involving Octachlorothianthrene were identified.

Investigation of Thermolysis Pathways: The precise mechanisms and pathways of Octachlorothianthrene's thermal decomposition have not been computationally investigated in the available literature.

Molecular Structure and Electronic Properties Modeling: While the synthesis of Octachlorothianthrene has been noted, detailed computational analyses of its molecular geometry are not published. acs.org Consequently, specific data on bond lengths and angles derived from theoretical modeling is unavailable.

Theoretical Descriptors of Nucleophilicity and Electrophilicity: There are no published calculations of specific reactivity descriptors, such as the electrophilicity index, for Octachlorothianthrene.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap): Specific calculations determining the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for Octachlorothianthrene were not found.

Computational chemistry studies have been performed on related compounds, such as chlorothiophenols, which are recognized as key precursors in the formation of polychlorinated dibenzothiophenes and thianthrenes. nih.gov These studies employ methods like Density Functional Theory (DFT) to investigate reaction mechanisms and construct potential energy surface profiles. nih.gov However, these findings are not directly transferable to the specific molecular structure and properties of Octachlorothianthrene.

Without access to peer-reviewed computational research focused specifically on Octachlorothianthrene, generating a scientifically accurate and detailed article that adheres to the user's strict outline and content requirements is not possible. The creation of data tables and a thorough discussion of research findings cannot be accomplished without the foundational scientific studies.

Future Research Directions in Octachlorothianthrene Chemistry

Novel Synthetic Routes and Green Chemistry Principles

Current knowledge on the synthesis of octachlorothianthrene is sparse, with one documented method involving the reaction of 1,2,3,4-tetrachlorobenzene (B165215) with sulfur monochloride (S₂Cl₂). epdf.pub This approach, likely requiring harsh reaction conditions, underscores the need for more efficient and environmentally benign synthetic strategies.

Future research should focus on developing novel synthetic routes that adhere to the principles of green chemistry. This includes the exploration of:

Catalytic Methods: Investigating the use of transition metal catalysts to facilitate the direct chlorination of thianthrene (B1682798) or the cyclization of chlorinated precursors under milder conditions.

Alternative Chlorinating Agents: Exploring the use of safer and more selective chlorinating agents to minimize the formation of unwanted byproducts and reduce hazardous waste.

Solvent-Free or Green Solvent Systems: Developing synthetic protocols that minimize or eliminate the use of volatile organic solvents, opting for greener alternatives like ionic liquids or supercritical fluids. nih.govnrw.deias.ac.in

Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, improve safety, and allow for more efficient and scalable synthesis.

By embracing these green chemistry principles, researchers can develop sustainable methods for producing octachlorothianthrene and other PCTAs, which are crucial for obtaining analytical standards and conducting further toxicological and environmental studies.

Advanced Spectroscopic and Chromatographic Method Development

The detection and quantification of trace levels of octachlorothianthrene in complex environmental matrices pose a significant analytical challenge. While general methods for chlorinated aromatic hydrocarbons are applicable, the development of specific and highly sensitive analytical techniques is paramount. nih.gov

Future research in this area should concentrate on:

High-Resolution Mass Spectrometry (HRMS): Developing and validating methods using gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) to achieve the low detection limits necessary for environmental monitoring.

Tandem Mass Spectrometry (MS/MS): Utilizing GC-MS/MS can enhance selectivity and reduce matrix interference, leading to more accurate quantification. researchgate.net

Multidimensional Chromatography: Employing comprehensive two-dimensional gas chromatography (GC×GC) can provide superior separation of PCTA congeners from other persistent organic pollutants (POPs).

Development of Certified Reference Materials: The lack of certified analytical standards for octachlorothianthrene hinders accurate quantification and inter-laboratory comparisons. scbt.comoealabs.comaccustandard.comcpachem.comsigmaaldrich.com The synthesis of high-purity OCT is a prerequisite for the development of these essential materials.

Spectroscopic Characterization: Detailed investigation using techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography is needed to fully characterize the structure and conformation of octachlorothianthrene, providing valuable data for computational modeling and toxicological studies.

These advancements will be critical for accurately assessing the environmental distribution and fate of octachlorothianthrene.

Deeper Mechanistic Understanding of Environmental Formation and Transformation

The identification of octachlorothianthrene in sewage sludge and its potential formation from industrial precursors like pentachlorothiophenol (B89746) (a compound used in the rubber industry) highlights the need for a deeper understanding of its environmental sources and transformation pathways. nrw.denih.gov The formation of related polychlorinated dibenzofurans and dioxins in pulp and paper mills also suggests potential formation routes for PCTAs in similar industrial processes. nih.govnih.gov

Key areas for future investigation include:

Industrial Process Emissions: A systematic investigation of various industrial processes, such as waste incineration, metallurgical operations, and chemical manufacturing, is needed to identify and quantify the formation and release of octachlorothianthrene.

Precursor Chemistry: Detailed mechanistic studies are required to elucidate the chemical pathways by which precursors like chlorinated phenols and thiophenols are transformed into PCTAs under thermal and chemical stress.

Environmental Fate and Degradation: Research into the photolytic, biotic, and abiotic degradation of octachlorothianthrene is essential to determine its persistence in the environment. Understanding its partitioning behavior in soil, sediment, and biota will also be crucial for predicting its environmental fate.

Biomonitoring: Developing and applying analytical methods to detect octachlorothianthrene in biological samples from wildlife and humans will be vital for assessing exposure levels and potential bioaccumulation.

A comprehensive understanding of these processes is necessary for developing effective strategies to mitigate the environmental impact of this compound.

Development of Predictive Computational Models for Environmental Behavior

Computational chemistry offers a powerful tool for predicting the properties and environmental behavior of compounds like octachlorothianthrene, especially when experimental data is scarce. Density Functional Theory (DFT) has already been used to calculate the thermodynamic properties of PCTAs, providing valuable insights into their stability. openmedicinalchemistryjournal.com

Future computational research should aim to:

Predict Toxicological Endpoints: Employing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models to predict the toxicity of octachlorothianthrene based on its molecular structure and physicochemical properties. ias.ac.inigi-global.comigi-global.com

Model Environmental Fate and Transport: Using multimedia environmental fate models to simulate the distribution, transport, and persistence of octachlorothianthrene in different environmental compartments (air, water, soil, and biota). sigmaaldrich.commdpi.comnih.gov

Elucidate Reaction Mechanisms: Utilizing computational methods to investigate the mechanisms of formation and degradation of octachlorothianthrene, providing insights that can guide experimental studies. mdpi.com

Refine Spectroscopic Predictions: Calculating theoretical spectroscopic data (e.g., NMR chemical shifts, mass spectral fragmentation patterns) to aid in the identification and confirmation of octachlorothianthrene in analytical samples. nih.gov

These computational models can provide valuable predictive information to guide experimental research and inform risk assessments.

Exploration of the Thianthrene Core in Materials Science and Catalysis

Beyond its environmental implications, the thianthrene scaffold possesses unique electronic and structural properties that make it an attractive building block for advanced materials. The parent thianthrene molecule has a non-planar, butterfly-like structure and can undergo reversible redox reactions, properties that can be tuned by substitution.

Future research in this domain could explore:

Organic Electronics: Investigating the potential of octachlorothianthrene and other functionalized thianthrene derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The high chlorine content could influence the electronic properties and stability of such materials.

Redox-Active Polymers: Incorporating the thianthrene moiety into polymer backbones to create materials for energy storage applications, such as rechargeable batteries and supercapacitors.

Supramolecular Chemistry: Exploring the use of the thianthrene core in the design of molecular receptors and sensors, where its unique geometry and electronic properties could be exploited for selective binding of guest molecules.

Catalysis: Investigating the potential of thianthrene-based ligands in coordination chemistry and catalysis, where the sulfur atoms could act as coordination sites for metal centers.

By exploring these avenues, researchers may uncover novel applications for the thianthrene framework, potentially turning a compound of environmental concern into a building block for advanced technologies.

Q & A

Q. What are the standard synthetic routes for octachloro-thianthrene, and how do reaction conditions influence yield?

Octachloro-thianthrene is typically synthesized via halogenation of thianthrene using chlorinating agents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅). Key factors include temperature control (40–80°C) and stoichiometric excess of chlorinating agents to ensure complete substitution . Solvent choice (e.g., dichloromethane or carbon tetrachloride) also impacts reaction efficiency. For reproducibility, document reagent purity, reaction time, and purification steps (e.g., recrystallization from ethanol) .

Q. How can solubility data for octachloro-thianthrene in organic solvents inform experimental design?

The IUPAC-NIST Solubility Data Series provides extensive solubility values for thianthrene derivatives. For octachloro-thianthrene, prioritize solvents like dichloromethane (log solubility ≈ -2.1) or toluene (log solubility ≈ -3.4) for dissolution. Avoid alcohols due to poor solubility (e.g., methanol: log solubility < -5.0). Pre-saturate solvents and use sonication to enhance dissolution rates .

Q. What safety protocols are critical when handling octachloro-thianthrene in laboratory settings?

Refer to OSHA Hazard Communication Standard (29 CFR 1910): use fume hoods, nitrile gloves, and PPE to avoid inhalation or dermal contact. In case of exposure, immediately rinse with water and seek medical attention. Store in airtight containers away from light to prevent degradation .

Advanced Research Questions

Q. How do discrepancies arise between experimental and computational solubility predictions for octachloro-thianthrene?

Mobile Order Theory predicts octachloro-thianthrene solubility with ~58% average deviation, while ideal solution assumptions show >1,900% error . Discrepancies stem from neglecting solute-solvent interactions (e.g., π-π stacking in aromatic solvents). Improve predictions by incorporating Abraham solvation parameters (E = 2.240, S = 1.390, V = 1.5426) and activity coefficients .

Q. What methodologies resolve contradictions in metabolic pathway data for octachloro-thianthrene in biodesulfurization studies?

Rhodococcus rhodochrous IGTS8 metabolizes thianthrene derivatives via oxidative pathways. Use LC-MS to identify sulfoxide intermediates and compare retention indices with synthetic standards. Address contradictions by validating protein expression profiles (e.g., dsz gene cluster) under varying induction conditions .

Q. How can octachloro-thianthrene be optimized as a hole-transport material in organic electronics?

Its π-radical cation stability (E₁/₂ ≈ +0.85 V vs. Ag/Ag⁺) enables reversible charge transport. Enhance conductivity by doping with lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and characterizing via cyclic voltammetry. Compare hole mobility (μₕ) with thiophene-based analogs using space-charge-limited current (SCLC) measurements .

Q. What catalytic applications leverage octachloro-thianthrene’s recyclability in cross-coupling reactions?

Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) benefit from octachloro-T8 cage supports. Monitor recyclability by ICP-OES to track Pd leaching (<0.5 ppm per cycle). Optimize ligand design (e.g., phosphine-free systems) to reduce catalyst deactivation .

Methodological Guidelines

- Experimental Design : Use fractional factorial designs to screen solvent, temperature, and catalyst variables. Prioritize DOE (Design of Experiments) software for multivariate analysis .

- Data Contradictions : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-study variability in solubility or metabolic data .

- Ethical Compliance : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.